molecular formula C10H9NO3 B1589404 6-Nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 22246-26-0

6-Nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1589404
CAS RN: 22246-26-0
M. Wt: 191.18 g/mol
InChI Key: RKSKZEHRRQUBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as NDN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of naphthalene derivatives and possesses unique properties that make it an attractive candidate for research purposes.

Scientific Research Applications

Environmental Detection and Impact

Studies have identified nitro-PAHs, which include compounds similar to 6-Nitro-3,4-dihydronaphthalen-1(2H)-one, in emissions from diesel engines and urban airborne particles, highlighting their presence in environmental pollutants. The research also explores the metabolic pathways these compounds undergo, indicating their potential toxicity and environmental impact (Watt & Buckpitt, 2000). Additionally, the formation of nitro-PAHs in atmospheric conditions and their distribution in urban areas have been assessed, underscoring the need for monitoring and understanding their sources and effects (Dimashki, Harrad, & Harrison, 2000).

Organic Synthesis and Materials Science

Research has focused on developing synthetic pathways and reactions involving nitro-PAHs. For instance, the cyclocondensation of nitroarenes with carbanions leads to the formation of dihydronaphthalene derivatives, showcasing an approach to constructing complex organic molecules (Maruoka & Tomioka, 2003). Furthermore, the study on chromium tricarbonyl complexes of dihydronaphthalene explores metal-induced thermal isomerizations, which are relevant in the development of new materials and chemical processes (Oprunenko, Gloriozov, & Lemenovskii, 2007).

Mechanistic Insights into Nitro-PAH Reactions

Investigations into the mechanisms underlying the reactions of nitro-substituted PAHs have been conducted to better understand their chemical behavior and potential applications. This includes studies on the dissociation of ionized nitro-PAHs, which are pertinent for assessing their stability and reactivity in various environments (Burner, West, & Mayer, 2018). Additionally, the domino reaction of nitronaphthalenes with electron-rich dienes, offering insight into the formation and transformation of these compounds, has been explored (Domingo, Aurell, Kneeteman, & Mancini, 2008).

properties

IUPAC Name

6-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKZEHRRQUBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449214
Record name 6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-3,4-dihydronaphthalen-1(2H)-one

CAS RN

22246-26-0
Record name 6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
Reactant of Route 3
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
6-Nitro-3,4-dihydronaphthalen-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.